ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Overview
Description
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both ester and amide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method is the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 2-aminobenzoate. This intermediate is then reacted with 4-(propionylamino)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The ester can react with ammonia or amines to form amides.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used.
Aminolysis: Ammonia or primary/secondary amines are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Aminolysis: Amides.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester and amide groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar functional groups.
Methyl benzoate: Another ester with a similar structure.
Ethyl 4-aminobenzoate: Contains an amino group instead of the propionylamino group.
Uniqueness
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is unique due to the presence of both ester and amide functional groups, which can participate in a variety of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-17(22)20-14-11-9-13(10-12-14)18(23)21-16-8-6-5-7-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMOYAYQSVGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.